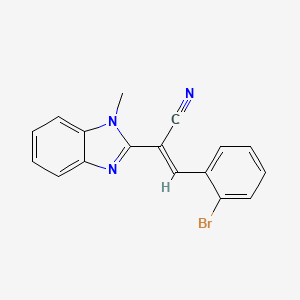
(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is an organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced through a Knoevenagel condensation reaction between the benzodiazole derivative and an appropriate aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, compounds with benzodiazole cores are explored for their therapeutic potential. They may act on various molecular targets, including receptors and enzymes, to exert pharmacological effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(2-Chlorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- (2E)-3-(2-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- (2E)-3-(2-Iodophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity.
Propiedades
Fórmula molecular |
C17H12BrN3 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
(E)-3-(2-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12BrN3/c1-21-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3/b13-10+ |
Clave InChI |
GUSBTSPBNPQXOC-JLHYYAGUSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Br)/C#N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11648796.png)

![2,2'-[piperazine-1,4-diylbis(1-oxopentane-1,2-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11648806.png)
![N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11648809.png)
![2-[(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11648826.png)
![Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648828.png)
![methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648833.png)
![Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648842.png)
![5-benzylsulfanyl-4-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11648845.png)
![4-({2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11648850.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11648860.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11648867.png)
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648885.png)
![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11648892.png)
